molecular formula C12H16N2O2 B1478299 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2089715-36-4

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No. B1478299
CAS RN: 2089715-36-4
M. Wt: 220.27 g/mol
InChI Key: KNCZIQLSDZSMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is a compound that belongs to the class of indoline derivatives . Indoline derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

While specific synthesis details for “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” were not found, indoline derivatives have been synthesized for various research purposes . For instance, a series of indoline derivatives were designed and synthesized as multifunctional neuroprotective agents for battling ischemic stroke .


Molecular Structure Analysis

The molecular formula of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one” is C12H16N2O2. The molecular weight is 220.27 g/mol.

Scientific Research Applications

Antitumor Activity

Indole derivatives have been synthesized and evaluated for in vitro antitumor activity against various human cancer cell lines, such as breast cancer, lung adenocarcinoma, promyelocytic leukemia, erythromyeloblastoid, and B-lymphoblastoid cells .

Anti-HIV Activity

Novel indolyl and oxochromenyl xanthenone derivatives have been reported for their molecular docking studies as an anti-HIV-1 . Additionally, benzene derivatives of indole have been synthesized and screened for their anti-HIV activity against HIV-1 and HIV-2 strains replication in acutely infected cells .

Neuroprotective Agents

A series of indoline derivatives were designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke. They showed significant protective effects against H2O2-induced death of cells .

Cancer Treatment

The application of indole derivatives as biologically active compounds for the treatment of cancer cells , microbes, and different types of disorders has attracted increasing attention. Both natural and synthetic indoles show various biologically vital properties .

Future Directions

Indoline derivatives, including “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one”, have immense potential to be explored for newer therapeutic possibilities . Their diverse biological activities have created interest among researchers to synthesize a variety of indoline derivatives .

Mechanism of Action

properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(13)12(16)14-6-5-10-9(7-15)3-2-4-11(10)14/h2-4,8,15H,5-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCZIQLSDZSMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C(C=CC=C21)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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